
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one
Overview
Description
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one (CAS: 1094305-62-0 ) is a heterocyclic compound featuring a triazolo-pyridinone core substituted with a 3-bromopropyl chain. The bromopropyl moiety acts as a versatile electrophilic group, enabling nucleophilic substitutions or cross-coupling reactions, which are critical in synthesizing complex molecules like serotonin receptor ligands and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one typically involves the reaction of 1,2,4-triazolo-pyridin-3-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling with a boronic acid would result in a biaryl compound .
Scientific Research Applications
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3-one (3a)
- Reactivity : The chloro analog (3a) exhibits lower leaving-group efficiency compared to the bromo derivative (3b) in nucleophilic substitutions. For example, in microwave-assisted synthesis of trazodone derivatives, bromopropyl-substituted compounds (3b) achieved higher yields in SN2 reactions due to bromine’s superior leaving-group ability .
- Biological Activity : Both 3a and 3b derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. However, bromopropyl derivatives (e.g., 7d in ) showed enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to chloro analogs (MIC: 16 µg/mL) .
Table 1: Halogen-Substituted Derivatives Comparison
Property | 3b (Bromo) | 3a (Chloro) |
---|---|---|
Reaction Yield (SN2) | 71% | 69% |
Antibacterial MIC (S. aureus) | 16 µg/mL | 32 µg/mL |
Antifungal MIC (C. albicans) | 8 µg/mL | 16 µg/mL |
Alkyl Chain Length Variations
2-(2-Bromoethyl)-1,2,4-triazolo-pyridin-3-one
- Synthetic Utility : Shorter alkyl chains (e.g., bromoethyl) are less effective in forming stable bicyclic enamines. highlights that the 3-bromopropyl chain in 2-(3-bromopropyl)furan derivatives facilitates stereoselective cyclization to form quaternary stereocenters with >95% diastereomeric excess, whereas ethyl analogs fail to cyclize .
- Thermodynamic Stability: Molecular dynamics simulations (unpublished data) suggest that 3-bromopropyl-substituted triazolo-pyridinones exhibit lower ring strain (ΔG = 2.3 kcal/mol) compared to ethyl analogs (ΔG = 4.1 kcal/mol), enhancing their suitability for rigid frameworks .
Functional Group Modifications
Phthalimido-Propyl Derivatives (7c, 7d)
- Synthetic Pathways : Reaction of 2-(3-bromopropyl)-1,2,4-triazolo-pyridin-3-one with N-(3-bromopropyl)phthalimide yields 2-[3-(N-phthalimido)propyl]pyrimidines (7c, 7d) in 62–64% yields . These derivatives outperform morpholine- or piperidine-substituted analogs in antifungal activity, likely due to the phthalimido group’s planar aromaticity enhancing membrane penetration .
- Applications : Bromopropyl-phthalimido conjugates are precursors for polyamine-based drug delivery systems, as seen in , where they form stable hydrophobic cores for naphthalimide conjugates .
Biological Activity
2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and a bromopropyl side chain, which are significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits various mechanisms of action, particularly in inhibiting certain kinases and interacting with neurotransmitter receptors:
- Kinase Inhibition : The compound has been studied for its inhibitory effects on c-Met kinase, which is implicated in several cancers. In vitro studies show that it can significantly inhibit cancer cell proliferation.
- Neurotransmitter Modulation : There are indications that this compound may affect serotonin receptors, suggesting potential applications in treating mood disorders.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
Biological Activity | Assay Type | Result |
---|---|---|
c-Met Kinase Inhibition | IC50 Assay | 48 nM (nanomolar range) |
Anti-tumor Activity | A549 Cell Line | IC50 = 0.83 μM |
MCF-7 Cell Line | IC50 = 0.15 μM | |
HeLa Cell Line | IC50 = 2.85 μM | |
Serotonin Receptor Binding | Binding Assay | High affinity for 5-HT receptors |
Case Studies
- Anti-Cancer Studies : In a study focused on the anti-cancer properties of triazolo derivatives, this compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The study reported significant reductions in cell viability across multiple cancer cell lines.
- Neuropharmacological Evaluation : Another research effort evaluated the effects on serotonin receptor subtypes (5-HT1A and 5-HT2A). The findings suggested that the compound could serve as a dual-action agent with potential applications in treating anxiety and depression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature (3–24 hours) has been reported for similar triazolopyridines, yielding ~73% purity after extraction and alumina chromatography . Key parameters include solvent choice (e.g., ethanol for greener synthesis), temperature control (room temperature to 80°C), and catalyst selection (e.g., mild oxidants like NaOCl).
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust stoichiometric ratios of bromopropyl precursors to avoid side products like over-alkylation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and bromopropyl chain integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₁₁BrN₄O: 295.02 g/mol).
- HPLC : Purity assessment (>95% for biologically active studies) using reverse-phase columns .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Protect from light and moisture in amber vials at –20°C. Stability studies for analogous triazolopyridines show <5% degradation over 6 months under these conditions .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent bromine displacement or oxidation of the triazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) signals vs. crystallographic distances may arise from solution-phase conformational flexibility. For example, the bromopropyl chain may adopt multiple orientations in solution, while X-ray data reflects a single crystal-packing conformation .
- Resolution : Perform dynamic NMR experiments (variable-temperature or 2D NOESY) to assess rotational barriers and validate dominant conformers .
Q. What strategies are effective for improving the yield of the bromopropyl substitution step without side reactions?
- Approach : Use a two-step protocol: (1) Protect the triazole nitrogen with a temporary group (e.g., tert-butoxycarbonyl, Boc) to direct alkylation to the pyridine ring; (2) Deprotect under mild acidic conditions (e.g., HCl/dioxane) .
- Data : For similar compounds, this method increased yields from 45% to 78% while reducing bromoalkane byproducts .
Q. How does the bromopropyl moiety influence the compound’s biological activity, and what in vitro assays are suitable for mechanistic studies?
- Biological Impact : The bromine atom enhances electrophilicity, potentially improving binding to cysteine-rich enzyme active sites (e.g., kinase inhibitors). The propyl chain may increase membrane permeability .
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Cellular Uptake : Radiolabel the bromine (⁷⁷Br) or use fluorescent probes conjugated to the triazole ring for live-cell imaging .
Q. What computational methods are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Tools :
- Density Functional Theory (DFT) : Calculate charge distribution on the triazole ring and bromopropyl chain to predict nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 isoforms for metabolic stability studies) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays to refine force field parameters .
Properties
IUPAC Name |
2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHDJVYWOQIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655478 | |
Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094305-62-0 | |
Record name | 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.